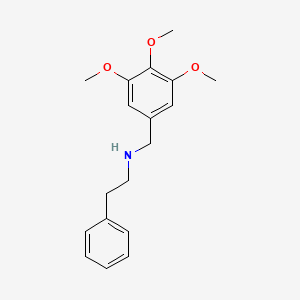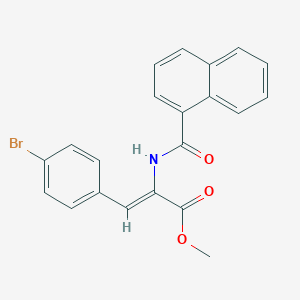
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide
描述
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide, also known as CPP-115, is a compound that has gained significant attention due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. The inhibition of GABA transaminase leads to an increase in the levels of GABA in the brain, which can have various effects on the central nervous system.
作用机制
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA in the brain, which can have various effects on the central nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have various therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. This can have various effects on the central nervous system, including anti-epileptic, anti-nociceptive, and anti-anxiety effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. This compound is also relatively stable and can be stored for extended periods, which makes it convenient for lab experiments. However, this compound has some limitations, including its relatively high cost and potential toxicity at high doses.
未来方向
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide has several potential future directions for research. It has shown promise as a potential treatment for epilepsy, addiction, and anxiety disorders. Further research is needed to determine its safety and efficacy in humans. This compound may also have potential applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, new synthetic routes for this compound may be developed to improve its efficiency and reduce its cost.
科学研究应用
N-cyclohexyl-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-epileptic, anti-nociceptive, and anti-anxiety effects in various animal models. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-cyclohexyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(19-17-6-2-1-3-7-17)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h8-11,17H,1-7,12-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKXBZXYUOUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B4646989.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4646996.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4647002.png)
![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4647014.png)
![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4647035.png)
![2-bromo-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647041.png)
![1-[2-(propylsulfonyl)benzoyl]azepane](/img/structure/B4647058.png)
![6,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4647063.png)
![N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4647073.png)
![N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4647075.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4647094.png)

